molecular formula C12H12O6 B14587167 4,6-Dimethoxy-1-oxo-1,3-dihydro-2-benzofuran-5-yl acetate CAS No. 61052-38-8

4,6-Dimethoxy-1-oxo-1,3-dihydro-2-benzofuran-5-yl acetate

Cat. No.: B14587167
CAS No.: 61052-38-8
M. Wt: 252.22 g/mol
InChI Key: FTLMDEDSZDIHFH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-1-oxo-1,3-dihydro-2-benzofuran-5-yl acetate typically involves the acylation of benzofuran derivatives. One common method includes the use of acyl chlorides in the presence of a base such as triethylamine . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-1-oxo-1,3-dihydro-2-benzofuran-5-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4,6-Dimethoxy-1-oxo-1,3-dihydro-2-benzofuran-5-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-1-oxo-1,3-dihydro-2-benzofuran-5-yl acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethoxy-1-oxo-1,3-dihydro-2-benzofuran-5-yl acetate stands out due to its unique combination of methoxy and acetate groups, which contribute to its distinct chemical reactivity and biological activity .

Properties

CAS No.

61052-38-8

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

IUPAC Name

(4,6-dimethoxy-1-oxo-3H-2-benzofuran-5-yl) acetate

InChI

InChI=1S/C12H12O6/c1-6(13)18-11-9(15-2)4-7-8(10(11)16-3)5-17-12(7)14/h4H,5H2,1-3H3

InChI Key

FTLMDEDSZDIHFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1OC)COC2=O)OC

Origin of Product

United States

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